
6-methylsulfonyl-1H-quinoxalin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-methylsulfonyl-1H-quinoxalin-2-one is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are widely used in pharmaceutical and materials chemistry. The presence of the methylsulfonyl group at the 6-position of the quinoxalin-2-one ring imparts unique chemical properties to this compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-methylsulfonyl-1H-quinoxalin-2-one typically involves the functionalization of quinoxalin-2-one. One common method is the direct C–H functionalization at the C3 position of quinoxalin-2-one using various catalysts and reagents. For example, the use of di-tert-butyl peroxide (DTBP) as an alkoxyl radical mediator for hydrogen atom transfer (HAT) has been reported . This method allows for the selective alkylation of quinoxalin-2-one with hydrocarbons having different C(sp3)–H bonds.
Industrial Production Methods
Industrial production methods for this compound may involve scalable synthetic routes that ensure high yield and purity. The use of heterogeneous catalysis, which offers advantages such as low cost, environmental friendliness, and high selectivity, is often preferred in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
6-methylsulfonyl-1H-quinoxalin-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The compound can undergo nucleophilic substitution reactions at the quinoxaline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure high selectivity and yield .
Major Products
Applications De Recherche Scientifique
6-methylsulfonyl-1H-quinoxalin-2-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It exhibits diverse biological activities, making it a valuable compound for studying enzyme inhibition and receptor binding.
Medicine: The compound has potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: It is used in the development of materials with specific properties, such as conductivity and fluorescence
Mécanisme D'action
The mechanism of action of 6-methylsulfonyl-1H-quinoxalin-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It can also interact with receptors on cell surfaces, modulating signal transduction pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 6-methylsulfonyl-1H-quinoxalin-2-one include other quinoxalin-2-one derivatives, such as:
- 6-chloroquinoxalin-2-one
- 6-methoxyquinoxalin-2-one
- 6-nitroquinoxalin-2-one
Uniqueness
The uniqueness of this compound lies in the presence of the methylsulfonyl group, which imparts distinct chemical properties and biological activities. This makes it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C9H8N2O3S |
|---|---|
Poids moléculaire |
224.24 g/mol |
Nom IUPAC |
6-methylsulfonyl-1H-quinoxalin-2-one |
InChI |
InChI=1S/C9H8N2O3S/c1-15(13,14)6-2-3-7-8(4-6)10-5-9(12)11-7/h2-5H,1H3,(H,11,12) |
Clé InChI |
QXFWGNWEKCTIIL-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=CC2=C(C=C1)NC(=O)C=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



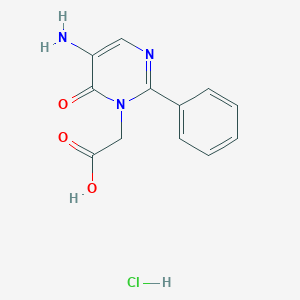
![tert-butyl N-[(1R,3S,5R)-3-amino-5-hydroxy-cyclohexyl]carbamate](/img/structure/B13889341.png)



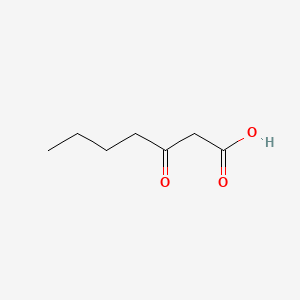
![6-Bromo-2,5-dimethyl-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B13889364.png)
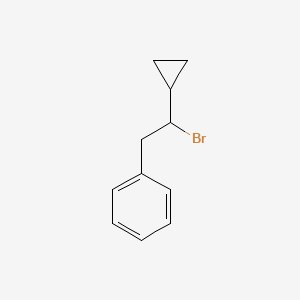

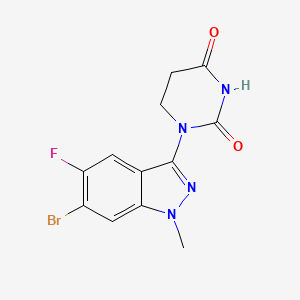
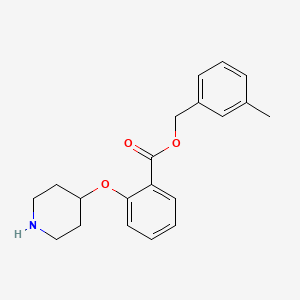
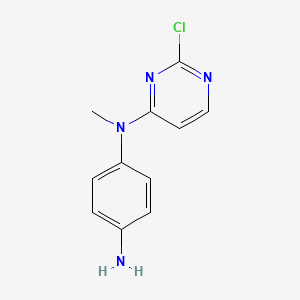
![[1-(3-Oxopropyl)cyclohexyl] acetate](/img/structure/B13889391.png)
